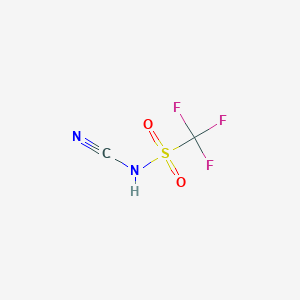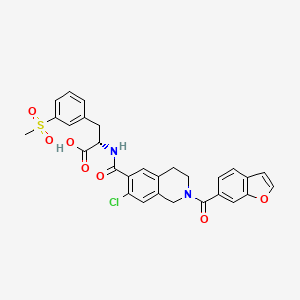
7-Deschlorolifitegrast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deschlorolifitegrast is a synthetic compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.036 g/mol . It is structurally related to lifitegrast, a drug used to treat dry eye disease. The compound is characterized by its complex structure, which includes a benzofuran ring, a chloro-substituted isoquinoline, and a phenylalanine derivative.
Métodos De Preparación
The synthesis of 7-Deschlorolifitegrast involves multiple steps, starting with the preparation of the benzofuran and isoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and sulfonation, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Análisis De Reacciones Químicas
7-Deschlorolifitegrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Deschlorolifitegrast has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and immune response.
Industry: This compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties
Mecanismo De Acción
The mechanism of action of 7-Deschlorolifitegrast involves its interaction with specific molecular targets. It binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes. By blocking the interaction of LFA-1 with its ligand intercellular adhesion molecule-1 (ICAM-1), the compound inhibits T-cell recruitment, activation, and proinflammatory cytokine release. This mechanism is similar to that of lifitegrast, which is used to treat dry eye disease .
Comparación Con Compuestos Similares
7-Deschlorolifitegrast is structurally similar to lifitegrast but lacks a chlorine atom in its structure. This small difference can significantly impact its chemical and biological properties. Other similar compounds include:
Lifitegrast: Used to treat dry eye disease, it shares a similar mechanism of action but has a different chemical structure.
Tetrahydroisoquinoline derivatives: These compounds have similar core structures and are studied for their various biological activities.
Phenylalanine derivatives: These compounds are widely used in pharmaceuticals and research due to their diverse chemical properties
Propiedades
Número CAS |
2322380-18-5 |
|---|---|
Fórmula molecular |
C29H25ClN2O7S |
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-7-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)22-4-2-3-17(11-22)12-25(29(35)36)31-27(33)23-13-19-7-9-32(16-21(19)14-24(23)30)28(34)20-6-5-18-8-10-39-26(18)15-20/h2-6,8,10-11,13-15,25H,7,9,12,16H2,1H3,(H,31,33)(H,35,36)/t25-/m0/s1 |
Clave InChI |
PSJZQFXZHZANSZ-VWLOTQADSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


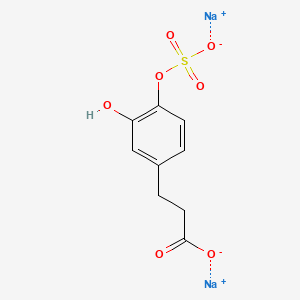
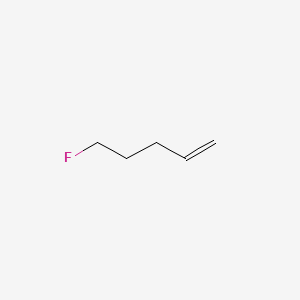
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
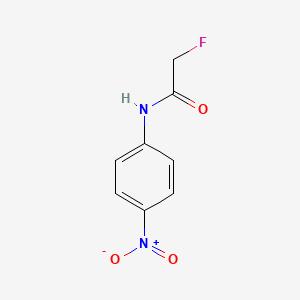
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
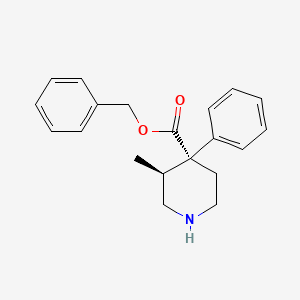
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
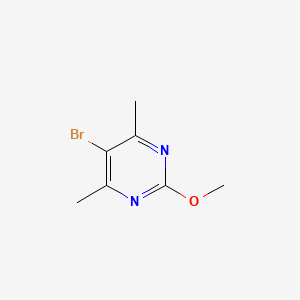
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
